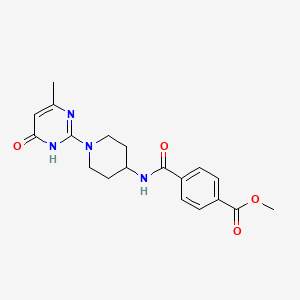

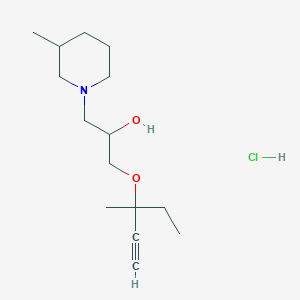

Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate is an organic compound characterized by its complex structure involving multiple functional groups such as pyridine, pyrrolidine, and benzoate moieties

Mechanism of Action

Target of Action

The primary target of Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate is the PCSK9 protein . PCSK9 is a protein that regulates the number of low-density lipoprotein receptors (LDLR) on the surface of cells.

Mode of Action

This compound is a prodrug . It is converted by liver carboxyesterase (CES1) to its active form that selectively inhibits PCSK9 protein synthesis .

Biochemical Pathways

The compound affects the LDL metabolic pathway . By inhibiting PCSK9 protein synthesis, the compound increases the number of LDLR on the surface of cells. This leads to an increased uptake and degradation of LDL, thereby reducing the level of LDL cholesterol in the bloodstream .

Pharmacokinetics

The compound is a prodrug and is converted to its active form in the liver by CES1 . The active form of the compound has been found in mice at a concentration of 33.9 μg/mL 0.5 hr post a 300 mg/kg oral dose and in monkeys at a concentration of 9.0 μg/mL 0.5 hr post a 30 mg/kg oral dose . These findings suggest that the compound has good bioavailability.

Result of Action

The result of the compound’s action is a reduction in the level of LDL cholesterol in the bloodstream . This can help to reduce the risk of developing atherosclerosis and cardiovascular disease.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the activity of CES1, which converts the prodrug to its active form, can be affected by factors such as diet, other medications, and genetic variations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate typically involves several steps. One common route starts with the preparation of the intermediate 3-chloropyridine-4-ol, which is then subjected to a nucleophilic substitution reaction with pyrrolidine-1-carbonyl chloride. This intermediate is subsequently coupled with methyl 4-benzoate under specific reaction conditions, such as the presence of a base like triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. Factors such as reaction time, temperature, solvent choice, and purification processes are carefully controlled to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate undergoes various chemical reactions, including:

Oxidation: : Can be oxidized under specific conditions to introduce or modify functional groups.

Reduction: : Suitable reducing agents can convert certain functional groups within the compound.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring or carbonyl groups.

Common Reagents and Conditions

Reagents like potassium permanganate, sodium borohydride, and various organic solvents are commonly used. Reaction conditions such as temperature, pH, and reaction time are optimized depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, altering the compound's chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials, catalysts, and ligands for various chemical reactions.

Biology

In biological research, Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate is explored for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, leading to applications in drug discovery and development.

Medicine

The compound's unique structure allows it to be studied for potential therapeutic uses. It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

Industrial applications include its use as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it valuable in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(3-((3-fluoropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate: : Similar structure but with a fluorine atom instead of chlorine, affecting its reactivity and biological activity.

Methyl 4-(3-((3-bromopyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate:

Ethyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate: : Variation in the ester group, affecting its hydrolysis rate and solubility.

Uniqueness

Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate stands out due to its specific substitution pattern, which can influence its chemical reactivity, biological interactions, and potential applications. The presence of the chlorine atom and the specific positioning of the functional groups contribute to its unique properties.

And there you have it—a comprehensive overview of this compound. Quite the mouthful, but fascinating all the same!

Properties

IUPAC Name |

methyl 4-[3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4/c1-24-18(23)13-4-2-12(3-5-13)17(22)21-9-7-14(11-21)25-16-6-8-20-10-15(16)19/h2-6,8,10,14H,7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUIKCACQDKQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2806684.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2806686.png)

![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2806687.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B2806688.png)

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine](/img/structure/B2806689.png)

![ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2806690.png)

![N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2806692.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid](/img/structure/B2806698.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2806700.png)

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2806704.png)